molecular formula C12H13N B093897 2-Isopropylquinoline CAS No. 17507-24-3

2-Isopropylquinoline

Cat. No. B093897
CAS RN: 17507-24-3
M. Wt: 171.24 g/mol
InChI Key: QQKLFCIOCMYHJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Isopropylquinoline is a heterocyclic organic compound that belongs to the class of quinolines. It is a white crystalline solid that is widely used in scientific research applications due to its unique properties.

Mechanism Of Action

The mechanism of action of 2-Isopropylquinoline is not fully understood. However, it is believed to interact with metal ions and form complexes, which can lead to changes in biochemical and physiological processes.

Biochemical And Physiological Effects

2-Isopropylquinoline has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant properties and can protect against oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation. Additionally, it has been shown to have anticancer properties and can inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Isopropylquinoline in lab experiments is its unique properties, which make it a useful tool for the detection of metal ions and the synthesis of metal complexes. However, one of the limitations is its potential toxicity, which can pose a risk to researchers working with the compound.

Future Directions

There are many future directions for the use of 2-Isopropylquinoline in scientific research. One direction is the development of new synthetic methods for the compound. Another direction is the exploration of its potential therapeutic applications, such as in the treatment of cancer and other diseases. Additionally, there is potential for the compound to be used in the development of new materials, such as polymers and catalysts.
Conclusion:
In conclusion, 2-Isopropylquinoline is a unique compound that has many scientific research applications. It can be synthesized through various methods and has been shown to have antioxidant, anti-inflammatory, and anticancer properties. While there are advantages to using the compound in lab experiments, there are also potential limitations due to its toxicity. However, there are many future directions for the use of 2-Isopropylquinoline in scientific research, including the development of new synthetic methods and the exploration of its potential therapeutic applications.

Synthesis Methods

2-Isopropylquinoline can be synthesized through various methods, including the Pfitzinger reaction, Skraup synthesis, and Friedlander synthesis. The Pfitzinger reaction involves the condensation of 2-aminobenzophenone with isopropyl alcohol in the presence of a strong acid catalyst. The Skraup synthesis involves the condensation of aniline, glycerol, and sulfuric acid with isopropyl alcohol. The Friedlander synthesis involves the condensation of aniline with isopropyl alcohol and acetaldehyde in the presence of a strong acid catalyst.

Scientific Research Applications

2-Isopropylquinoline has been widely used in scientific research applications due to its unique properties. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and iron. It has also been used as a ligand for the synthesis of metal complexes. Additionally, it has been used in the synthesis of various heterocyclic compounds.

properties

CAS RN

17507-24-3

Product Name

2-Isopropylquinoline

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

2-propan-2-ylquinoline

InChI

InChI=1S/C12H13N/c1-9(2)11-8-7-10-5-3-4-6-12(10)13-11/h3-9H,1-2H3

InChI Key

QQKLFCIOCMYHJV-UHFFFAOYSA-N

SMILES

CC(C)C1=NC2=CC=CC=C2C=C1

Canonical SMILES

CC(C)C1=NC2=CC=CC=C2C=C1

Other CAS RN

17507-24-3

synonyms

2-Isopropylquinoline

Origin of Product

United States

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